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molecular formula C12H9N3 B1598785 1-Phenyl-1H-imidazo[4,5-c]pyridine CAS No. 61532-35-2

1-Phenyl-1H-imidazo[4,5-c]pyridine

Cat. No. B1598785
M. Wt: 195.22 g/mol
InChI Key: CTOGPLXHZSSJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09066946B2

Procedure details

A solution of Intermediate 2 (111 mg, 0.569 mmol) in AcOH (15 ml) was passed through a Rh/C catalyst cartridge on an H-Cube hydrogenation apparatus at a pressure of 80 bar and a flow rate of 1 ml/min at 100° C. The reaction was looped through the apparatus for 2 h. The crude reaction mixture was concentrated and purified on 12 g SiO2 column with 0-10% NH3/MeOH CH2Cl2 to give the desired compound (90 mg, 80%). MS (ESI): mass calcd. for C12H13N3, 199.3. m/z found, 200.2 [M+H]+.
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:15]3[CH:14]=[CH:13][N:12]=[CH:11][C:10]=3[N:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CC(O)=O.[Rh]>[C:1]1([N:7]2[C:15]3[CH2:14][CH2:13][NH:12][CH2:11][C:10]=3[N:9]=[CH:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
111 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=NC=2C=NC=CC21
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified on 12 g SiO2 column with 0-10% NH3/MeOH CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=NC=2CNCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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